molecular formula C14H14N2O4S2 B2877749 N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide CAS No. 2380063-44-3

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Cat. No.: B2877749
CAS No.: 2380063-44-3
M. Wt: 338.4
InChI Key: BRXLUPUQNNDNKV-UHFFFAOYSA-N
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Description

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide: is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene derivatives, followed by their coupling to form the furan-thiophene intermediate. This intermediate is then reacted with 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives.

Scientific Research Applications

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: An organic compound with similar structural features but different functional groups.

    4-Iodobenzoic acid: Another compound with a heterocyclic structure, used in different applications.

    Cresol: A simpler aromatic compound with distinct chemical properties.

Uniqueness

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide stands out due to its unique combination of furan, thiophene, and oxazole rings, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S2/c1-9-14(10(2)20-16-9)22(17,18)15-6-13-5-12(8-21-13)11-3-4-19-7-11/h3-5,7-8,15H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXLUPUQNNDNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC2=CC(=CS2)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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